1-Acetoxypinoresinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1-Acetoxypinoresinol (1-ACE) is a naturally occurring lignan found primarily in extra-virgin olive oil (EVOO) []. While its exact function in the olive plant remains unknown, research suggests it possesses potential health benefits, prompting investigation in various scientific fields.

Neuroprotective Properties

Studies have explored the potential neuroprotective effects of 1-ACE against various neurotoxins. One study investigated its ability to counteract the neurotoxicity of penitrem A, a tremorgenic mycotoxin produced by certain fungi []. The research suggests that 1-ACE may help mitigate the toxin's harmful effects on the peripheral nervous system by modulating the STAT1 pathway, a crucial signaling pathway involved in cellular responses [].

Other Areas of Research

While research on 1-ACE is ongoing, preliminary investigations suggest its potential involvement in other areas:

- Antioxidant activity: Studies suggest 1-ACE, along with other olive oil phenolics, might exhibit antioxidant properties, potentially contributing to the overall health benefits associated with EVOO consumption []. However, further research is needed to fully understand its specific role.

- Cardiovascular health: Some studies suggest that 1-ACE, alongside other olive oil components, might contribute to maintaining healthy blood pressure and cholesterol levels []. However, more research is required to establish definitive conclusions.

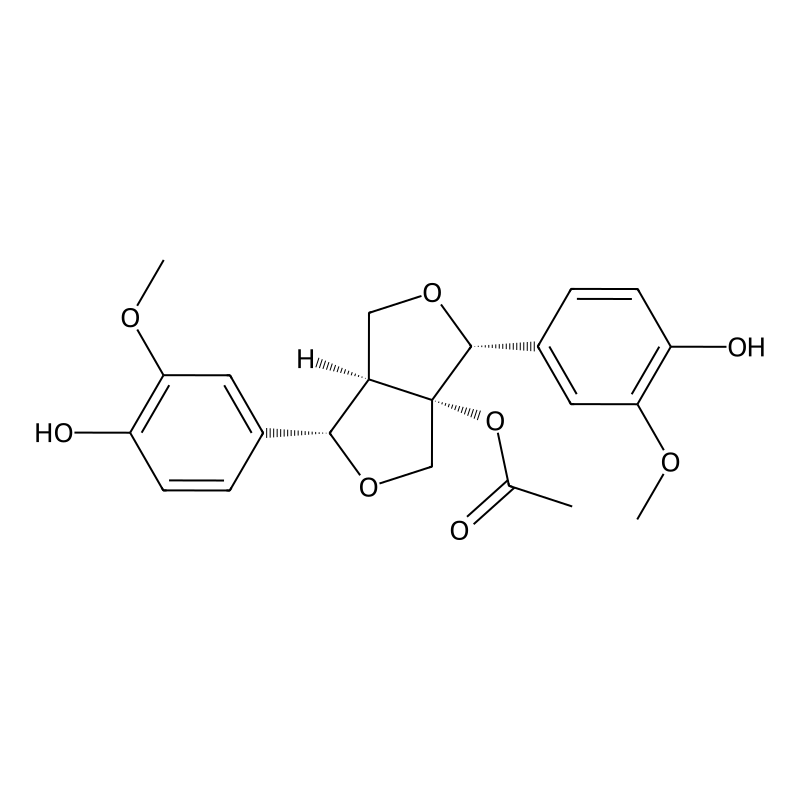

1-Acetoxypinoresinol is a naturally occurring lignan predominantly found in olives and virgin olive oil. It is a phenolic compound characterized by its unique structure, which includes an acetoxy group attached to the pinoresinol backbone. The molecular formula of 1-acetoxypinoresinol is C22H24O8, and its chemical structure is similar to that of pinoresinol, differing only by the presence of the acetyl substitution at the 1-position of the molecule . This compound is recognized for its potential health benefits, particularly in relation to antioxidant activity and other biological effects.

- Hydrolysis: The ester bond in 1-acetoxypinoresinol can be hydrolyzed to yield hydroxytyrosol, a compound known for its strong antioxidant properties. This reaction can be catalyzed by enzymes such as esterases or lipases .

- Oxidation: Like many phenolic compounds, 1-acetoxypinoresinol can be oxidized under certain conditions, leading to the formation of reactive oxygen species, which may contribute to its biological activities .

- Reduction: The compound may also participate in reduction reactions, potentially affecting its antioxidant capacity and biological functions.

1-Acetoxypinoresinol exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Properties: Studies have demonstrated that 1-acetoxypinoresinol possesses antioxidant activity, although it is generally considered less potent than its analog, (+)-pinoresinol. This reduced capacity may be attributed to the presence of the acetoxy group, which does not donate electrons as effectively as hydroxyl groups found in other antioxidants .

- Antimicrobial Effects: Some research indicates that lignans like 1-acetoxypinoresinol may exhibit antimicrobial properties, potentially inhibiting the growth of certain pathogens .

- Pharmacological Potential: As a phytoestrogen, 1-acetoxypinoresinol may influence estrogenic activity in the body, suggesting a role in hormone-related health outcomes .

The synthesis of 1-acetoxypinoresinol can be achieved through various methods:

- Extraction from Natural Sources: The primary method for obtaining 1-acetoxypinoresinol involves extraction from extra virgin olive oil using liquid-liquid extraction techniques. This process often employs acetonitrile as a solvent followed by purification steps such as size exclusion chromatography .

- Chemical Synthesis: Laboratory synthesis can also be performed through

1-Acetoxypinoresinol has several applications primarily in the fields of nutrition and pharmacology:

- Nutraceuticals: Due to its antioxidant properties, 1-acetoxypinoresinol is explored as a dietary supplement aimed at promoting health and preventing oxidative stress-related diseases.

- Food Industry: Its presence in olive oil contributes to the functional benefits attributed to this food product, enhancing its appeal as a health-promoting ingredient .

Research on interaction studies involving 1-acetoxypinoresinol focuses on its synergistic effects with other compounds:

- With Other Lignans: Studies suggest that when combined with other lignans like (+)-pinoresinol, there may be enhanced antioxidant effects or improved bioavailability due to cooperative interactions .

- Metabolic Interactions: Investigations into how 1-acetoxypinoresinol interacts with metabolic pathways are ongoing, particularly concerning its role in modulating oxidative stress and inflammation within biological systems.

Several compounds share structural similarities with 1-acetoxypinoresinol. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (+)-Pinoresinol | Similar backbone | Lacks acetyl substitution; stronger antioxidant |

| 1-Hydroxypinoresinol | Similar backbone | Hydroxyl group instead of acetoxy; different reactivity |

| Secoisolariciresinol | Similar backbone | Contains additional hydroxyl groups; different biological activity |

Uniqueness of 1-Acetoxypinoresinol

The unique feature of 1-acetoxypinoresinol lies in its acetoxy substitution, which alters its chemical reactivity and biological activity compared to other lignans. This modification affects both its antioxidant capacity and potential health benefits, making it a subject of interest in nutritional research.